5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
科学的研究の応用
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which is present in the compound , have demonstrated significant antimicrobial activity . This suggests that “5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide” could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also shown anti-inflammatory properties . This indicates that the compound could be explored for its potential use in treating inflammatory conditions.
Antiviral Activity
The compound’s pyrrolopyrazine structure suggests it may have antiviral properties . Further research could explore its potential use in antiviral therapies.
Antifungal Activity
Pyrrolopyrazine derivatives have demonstrated antifungal activities . This suggests that the compound could be used in the development of antifungal medications.
Antioxidant Activity
The compound’s pyrrolopyrazine structure suggests it may have antioxidant properties . This could make it useful in combating oxidative stress in the body.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activities . This indicates that the compound could potentially be used in cancer treatments.
Kinase Inhibitory Activity
5H-pyrrolo [2,3-b] pyrazine derivatives, which are similar to the compound , have shown activity on kinase inhibition . This suggests that the compound could be used in the development of drugs that inhibit kinase, an enzyme that plays a key role in various cellular processes.
Potential Use in Epigenetic Drug Development
The compound has been associated with WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers . This suggests that it could potentially be used in the development of epigenetic drugs for the treatment of mixed-lineage leukemia.
作用機序
Target of Action
The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, inflammation, and immunity .
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the initiation of necroptosis, a form of programmed cell death .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammation. By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby potentially mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
These studies typically aim to determine the oral exposure of the compound, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of necroptosis . By preventing this form of cell death, the compound can potentially mitigate the effects of diseases associated with necroptosis, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .
特性
IUPAC Name |
5-bromo-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)20-12-4-1-3-11(9-12)13-10-19-16-5-2-8-21(13)16/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDIZVAABVDGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。